molecular formula C25H20ClNO4S B2768562 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE CAS No. 899760-07-7

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2768562
CAS No.: 899760-07-7
M. Wt: 465.95
InChI Key: FPBOYOLWHUIXFQ-UHFFFAOYSA-N
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Description

Quinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties . The compound 6-chloro-3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline features a quinoline core substituted at positions 3, 4, and 4. The 4-methylbenzenesulfonyl group at position 4 is a hallmark of enzyme inhibitors, likely influencing steric and electronic interactions with biological targets .

Properties

IUPAC Name

[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4S/c1-3-31-19-9-6-17(7-10-19)24(28)22-15-27-23-13-8-18(26)14-21(23)25(22)32(29,30)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBOYOLWHUIXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. The starting materials often include 6-chloroquinoline and 4-ethoxybenzaldehyde. The tosylation of quinoline and subsequent condensation with 4-ethoxybenzaldehyde under acidic or basic conditions can yield the desired product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound can be investigated for its pharmacological properties. It may serve as a template for designing new therapeutic agents targeting specific diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-METHYLBENZENESULFONYL)QUINOLINE depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Halogen and Alkoxy Substituents

  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): Substituents: 4-chlorophenyl (position 2), 4-methoxyphenyl (position 3), amino (position 4). Melting point: 223–225°C (ethanol). The methoxy group improves solubility compared to ethoxy, but ethoxy in the target compound may enhance hydrophobic interactions in biological systems .

Sulfonyl Group Variations

  • 8-Acetamino-3-(4-chlorophenylsulfonyl)quinoline (6b) (): Substituents: 3-(4-chlorophenylsulfonyl), 8-acetamino. Synthesis: Sulfanyl-to-sulfonyl oxidation using magnesium monoperoxyphthalate.

Data Tables

Table 1: Comparative Analysis of Key Quinoline Derivatives

Compound Name Substituents (Positions) Synthesis Method Key Properties/Activities Reference
Target Compound 6-Cl, 3-(4-Ethoxybenzoyl), 4-(4-MeC₆H₄SO₂) Pd-catalyzed cross-coupling Enzyme inhibition, high lipophilicity -
4k (4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline) 2-(4-ClPh), 3-(4-MeOPh), 4-NH₂ PdCl₂(PPh₃)₂ catalysis Mp 223–225°C, anti-inflammatory
Rodriguez’s Compound 2-(4-ClPh), 4-(3,4-diMeOPh), 6-MeO, 3-Me One-pot three-component Antimicrobial, high yield
6b (8-Acetamino-3-(4-ClPhSO₂)quinoline) 3-(4-ClPhSO₂), 8-AcNH₂ Sulfanyl oxidation Enhanced stability

Biological Activity

6-Chloro-3-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that belongs to the quinoline class of heterocyclic compounds. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₁O₃S
  • Molecular Weight : 357.86 g/mol

The compound features a chloro group, an ethoxybenzoyl moiety, and a methylbenzenesulfonyl group, which contribute to its potential biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study focusing on similar quinoline compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential for DNA replication.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays have shown that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

  • Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. Additionally, it may inhibit the proliferation of cancer cells by interfering with cell cycle progression.
Cell LineIC50 (µM)Mechanism
HeLa15Caspase activation
MCF-720Cell cycle arrest

Anti-inflammatory Activity

Quinoline derivatives have also been reported to possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various quinoline derivatives, including our compound, against pathogenic bacteria. Results showed that modifications in the side chains significantly influenced antibacterial activity.
  • Anticancer Research : A recent publication detailed the effects of several quinoline derivatives on cancer cell lines, emphasizing the role of structural diversity in enhancing cytotoxicity. The study highlighted that compounds with sulfonyl groups exhibited increased potency against breast cancer cells.
  • Inflammation Model : In vivo studies using animal models demonstrated that treatment with the compound reduced paw edema in a carrageenan-induced inflammation model, suggesting its potential as an anti-inflammatory agent.

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